Structural Differentiation: 2-Chloropyridin-4-yl vs. Pyridin-4-yl Carboxamide Substitution
The target compound (CAS 1177416-21-5) bears a 2-chloropyridin-4-yl group at the carboxamide, whereas its closest commercially available analog is 6,8-dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (CAS 1177415-93-8), which has an unsubstituted pyridin-4-yl group. In kinase inhibitor SAR based on this scaffold, the presence of an ortho-chlorine on the pyridine ring has been associated with altered electron density on the carboxamide NH and modified steric bulk proximal to the kinase hinge region [1]. While direct biochemical comparison data for this specific pair is not publicly available, the structural difference constitutes a measurable chemical differentiation: calculated LogP increases by approximately +0.5 to +0.8 units, and topological polar surface area (tPSA) remains comparable, suggesting differential passive permeability potential [2].
| Evidence Dimension | Calculated Physicochemical Properties (LogP, tPSA) |
|---|---|
| Target Compound Data | Calculated LogP ~2.8-3.2; tPSA ~70.5 Ų (C12H6Cl3N5O, MW 342.57) |
| Comparator Or Baseline | 6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide: Calculated LogP ~2.2-2.5; tPSA ~70.5 Ų (C12H7Cl2N5O, MW 308.12) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 (increased lipophilicity for the target compound) |
| Conditions | In silico prediction using consensus LogP (ALOGPS, ChemAxon) and Ertl tPSA |
Why This Matters
For medicinal chemistry campaigns, the increased lipophilicity conferred by the 2-chloro substituent may be a critical driver of cellular permeability or metabolic clearance, making direct procurement of the exact building block essential to reproduce published lead optimization trajectories.
- [1] Bendjeddou, L.Z. et al. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Eur. J. Med. Chem. 2017, 125, 1100-1122. View Source
- [2] Chemicalize (ChemAxon). Calculated properties for C12H6Cl3N5O and C12H7Cl2N5O. https://chemicalize.com/ (accessed 2026-05-02). View Source
